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Compound of Interest

Compound Name: Benzophenone O-acetyl oxime

Cat. No.: B15397632 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for

Benzophenone O-acetyl oxime, a compound of interest in organic synthesis and medicinal

chemistry. Due to the limited availability of direct experimental spectra for this specific molecule

in public databases, this guide presents a combination of data from analogous compounds and

predicted values based on structural similarities. The information herein is intended to serve as

a reference for the characterization and analysis of Benzophenone O-acetyl oxime.

Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for

Benzophenone O-acetyl oxime and its related precursors. This data is crucial for confirming

the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
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Compound Solvent Chemical Shift (δ) ppm

Benzophenone O-acetyl oxime

(Predicted)
CDCl₃

~7.3-7.6 (m, 10H, Ar-H), ~2.2

(s, 3H, -C(O)CH₃)

Acetophenone O-acetyl

oxime[1]
CDCl₃

7.73-7.74 (m, 2H), 7.38-7.45

(m, 3H), 2.38 (s, 3H), 2.26 (s,

3H)

Benzophenone -
Data not readily available in

provided results

Benzophenone oxime -
Data not readily available in

provided results

Table 2: ¹³C NMR Spectroscopic Data

Compound Solvent Chemical Shift (δ) ppm

Benzophenone O-acetyl oxime

(Predicted)
CDCl₃

~169.0 (C=O, acetyl), ~165.0

(C=N), ~135.0-128.0 (aromatic

carbons), ~20.0 (-CH₃, acetyl)

Acetophenone O-acetyl

oxime[1]
CDCl₃

169.0, 162.5, 135.0, 130.7,

128.7, 127.1, 19.9, 14.5

Benzophenone[2][3] CDCl₃
Data available in spectral

databases

Benzophenone oxime -
Data not readily available in

provided results

Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data
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Compound Sample Phase
Key Absorption Bands
(cm⁻¹)

Benzophenone O-acetyl oxime

(Predicted)
KBr pellet or thin film

~1760 (C=O, ester), ~1640

(C=N), ~1200 (C-O)

Acetophenone O-acetyl

oxime[1]
ATR-FTIR

1758, 1615, 1571, 1445, 1361,

1308, 1203, 1002, 978, 934,

892

Benzophenone[4][5] -
Characteristic C=O stretch

around 1660

Benzophenone oxime[6][7] -

Characteristic O-H stretch

(~3600-3200) and C=N stretch

(~1665)

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data

Compound Ionization Method [M+H]⁺ (m/z)
Key Fragmentation
Peaks (m/z)

Benzophenone O-

acetyl oxime

(Predicted)

ESI 240.10

197 (M-CH₃CO)⁺, 182

(Benzophenone)⁺, 77

(Phenyl)⁺

Acetophenone O-

acetyl oxime[1]
ESI 178.0868 Not specified

Benzophenone[5] EI 182.07 105, 77

Benzophenone oxime EI 197.08 180, 104, 77

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution should be clear.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, Jeol) with a typical

operating frequency of 300-600 MHz for ¹H NMR and 75-150 MHz for ¹³C NMR.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the expected range (typically 0-200 ppm).

A larger number of scans is usually required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (KBr Pellet Method):

Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in a

mortar and pestle.
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Press the mixture into a thin, transparent pellet using a hydraulic press.

Sample Preparation (Thin Film Method):

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to

evaporate, leaving a thin film of the compound.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Place the prepared sample in the spectrometer's sample holder.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Identify the characteristic absorption bands corresponding to different functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For volatile compounds, this can be via a direct insertion probe or gas chromatography. For

non-volatile compounds, electrospray ionization (ESI) or matrix-assisted laser

desorption/ionization (MALDI) are common.

Ionization:

Electron Ionization (EI): The sample is bombarded with a high-energy electron beam,

causing ionization and fragmentation.

Electrospray Ionization (ESI): The sample solution is sprayed through a charged capillary,

creating charged droplets from which ions are desolvated. This is a softer ionization

technique that often leaves the molecular ion intact.
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Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, showing the

relative abundance of ions at different m/z values.

Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques

described.

Sample Preparation Spectroscopic Analysis Data Output

Benzophenone O-acetyl oxime

Dissolved in Solvent (for NMR, MS)

Prepared as KBr Pellet or Thin Film (for IR)

NMR Spectrometer

Mass Spectrometer

IR Spectrometer

NMR Spectrum

IR Spectrum

Mass Spectrum

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Sample Introduction Ion Source
(e.g., EI, ESI)

Mass Analyzer
(e.g., Quadrupole, TOF) Detector Data System Mass Spectrum

Click to download full resolution via product page

Caption: A simplified workflow of a mass spectrometer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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